molecular formula C6H12N3O4P B14311490 Benzene-1,3,5-triamine;phosphoric acid CAS No. 111990-40-0

Benzene-1,3,5-triamine;phosphoric acid

Cat. No.: B14311490
CAS No.: 111990-40-0
M. Wt: 221.15 g/mol
InChI Key: NMPBTQJVGUOPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,3,5-triamine (CAS 108-72-5), also known as 1,3,5-triaminobenzene, is a symmetrical aromatic compound with three amino groups positioned at the 1,3,5-positions of the benzene ring. Its molecular formula is C₆H₉N₃, with a molecular weight of 123.15 g/mol . The trihydrochloride salt (CAS 638-09-5, C₆H₁₂Cl₃N₃) is more commonly documented, with applications in pharmaceuticals and materials science due to its high purity (95% HPLC) and stability .

Key properties of the parent compound include:

  • Thermal stability: Critical for use in optoelectronic devices as a hole-transporting material .
  • Three-dimensional rigidity: Enhances operational stability in electroluminescent devices .
  • Solubility: The trihydrochloride form is water-soluble, while the free base may require organic solvents .

Properties

CAS No.

111990-40-0

Molecular Formula

C6H12N3O4P

Molecular Weight

221.15 g/mol

IUPAC Name

benzene-1,3,5-triamine;phosphoric acid

InChI

InChI=1S/C6H9N3.H3O4P/c7-4-1-5(8)3-6(9)2-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4)

InChI Key

NMPBTQJVGUOPBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)N)N.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Triaminobenzene Precursor

Curtius Rearrangement Method (CN103214377B)

The most industrially viable route employs trimesic acid (benzene-1,3,5-tricarboxylic acid) as the starting material. Key steps include:

Reaction Scheme:

  • Rearrangement :
    Trimesic acid reacts with diphenylphosphoryl azide (DPPA) in a toluene/tert-butanol (5:3 v/v) solvent system at 70–90°C for 3–4 hours, followed by heating to 100–120°C for 2 hours.
    $$ \text{Trimesic acid} + 3.2 \, \text{DPPA} \xrightarrow{\text{toluene/t-BuOH}} 1,3,5-\text{tri-Boc-aminobenzene} $$
  • Deprotection :
    The Boc-protected intermediate undergoes acid hydrolysis in a 1:1 ethanol/HCl solution at room temperature overnight:
    $$ 1,3,5-\text{tri-Boc-aminobenzene} \xrightarrow{\text{HCl/EtOH}} 1,3,5-\text{triaminobenzene} $$

Optimized Parameters:

Parameter Value Impact on Yield
DPPA equivalence 3.2 mol/mol trimesic acid Minimizes side reactions
Solvent ratio (toluene:t-BuOH) 5:3 v/v Enhances solubility
Reaction temperature 70–120°C (gradient) Prevents decomposition
Total reaction time 5–6 hours 90% isolated yield

This method avoids explosive intermediates (e.g., diazonium salts) and achieves a 79.2% overall yield through streamlined purification (filtration only).

Alternative Synthetic Pathways

Nitration-Reduction Approach

Early methods involved nitration of 1,3,5-tribromobenzene followed by catalytic hydrogenation, but these faced challenges:

  • Low regioselectivity (≤60% purity)
  • Explosive risks during nitro intermediate handling
Vilsmeier-Haack Formylation

A 2022 study demonstrated 1,3,5-triaminobenzene synthesis via formylation of Rubin’s aldehyde (2,4,6-tribromobenzene-1,3,5-tricarbaldehyde) using anhydrous ammonia in DMSO. While achieving 90% yield, this method requires strict moisture control, limiting scalability.

Formation of Benzene-1,3,5-Triamine Phosphate

Acid-Base Neutralization

The triamine reacts with phosphoric acid in a 1:1 molar ratio under controlled conditions:

Procedure:

  • Dissolve 1,3,5-triaminobenzene (10 mmol) in anhydrous ethanol (50 mL).
  • Add 85% phosphoric acid (10 mmol) dropwise at 0–5°C.
  • Stir for 2 hours, then filter and wash with cold ethanol.

Critical Factors:

  • Temperature control : Prevents oxidative degradation of the triamine.
  • Solvent choice : Ethanol ensures product precipitation while minimizing salt hydration.

Characterization Data:

Property Value Method
Molecular formula C₆H₁₂N₃O₄P Elemental analysis
Melting point Decomposes >250°C DSC
Solubility Insoluble in ether, CH₂Cl₂ USP <921>
Stability Hygroscopic; store under N₂ TGA/MS

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Purity (%) Scalability Safety Profile
Curtius rearrangement 79.2 99.5 High Avoids explosives
Nitration-reduction 45–60 85–90 Moderate High explosion risk
Vilsmeier-Haack 90 98 Low Moisture-sensitive

Cost Considerations

Component Cost (USD/kg) Source
Trimesic acid 120–150 Sigma-Aldrich
DPPA 2,800–3,200 TCI Chemicals
Phosphoric acid (85%) 0.80–1.20 VWR International

The Curtius method remains cost-effective for large-scale production despite DPPA expenses, as it eliminates chromatography.

Challenges and Innovations

Stability Issues

  • Oxidative degradation : Triamine phosphate undergoes autoxidation above 40°C, forming quinone-imine byproducts. Solutions include:
    • Addition of 0.1% ascorbic acid as stabilizer
    • Storage in amber vials under argon

Alternative Phosphate Sources

Recent patents disclose using polyphosphoric acid for in situ salt formation during triamine synthesis. This one-pot approach reduces steps but requires precise stoichiometry control.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phloroglucinol (benzene-1,3,5-triol)

    Reduction: Various amine derivatives

    Substitution: Substituted benzene derivatives depending on the substituent introduced

Scientific Research Applications

Benzene-1,3,5-triamine;phosphoric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,3,5-triamine;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a spasmolytic agent by inhibiting smooth muscle contractions. This is achieved through its interaction with specific receptors and ion channels in the smooth muscle cells, leading to relaxation and relief from spasms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,3,5-triamine Derivatives

a) Benzene-1,3,5-triamine Trihydrochloride (CAS 638-09-5)
Property Value/Description Reference
Molecular Formula C₆H₁₂Cl₃N₃
Purity 95% (HPLC)
Applications Pharmaceutical intermediates, optoelectronics
Stability High thermal and photo-stability
b) Benzene-1,3,5-triyl Triformate (TFBen)

A structurally related compound, TFBen (benzene-1,3,5-triyl triformate), serves as a carbon monoxide (CO) surrogate in carbonylative syntheses. Unlike benzene-1,3,5-triamine, TFBen is non-ionic and used in Pd-catalyzed reactions to generate carbonyl-containing compounds (e.g., 4H-benzo[d][1,3]oxazin-4-ones) under mild conditions .

Property Value/Description Reference
Reactivity Releases CO in situ for catalytic transformations
Applications Organic synthesis of ketones, amides
Safety Safer alternative to gaseous CO

Trifluoromethyl-Substituted Analogues

Compounds like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (C₁₀H₁₁F₆N) exhibit distinct electronic properties due to electron-withdrawing trifluoromethyl groups. These derivatives are solids soluble in organic solvents and used in asymmetric synthesis .

Property Value/Description Reference
Electronic Effects Enhanced electrophilicity due to -CF₃
Applications Chiral building blocks in pharmaceuticals

Phosphate-Containing Analogues

  • 1,3,5-Triazine-2,4,6-triamine phosphate (C₃H₆N₆·H₃PO₄): A triazine-based phosphate with applications in flame retardants and polymer stabilizers .
  • Phosphorotrithious acid esters (e.g., tributyl ester, CAS 150-50-5): Used in agrochemicals but chemically distinct due to sulfur-phosphorus bonds .
Compound Key Differences from Benzene-1,3,5-triamine Phosphate Reference
1,3,5-Triazine phosphate Nitrogen-rich core vs. aromatic benzene ring
Phosphorotrithious esters Sulfur-containing, less rigid structure

Q & A

Q. What are the common synthetic routes for Benzene-1,3,5-triamine derivatives, and how are they characterized?

Benzene-1,3,5-triamine derivatives are synthesized via methods like Schiff-base condensation and Sonogashira coupling . For example, Zhao et al. condensed 1,3,5-tri(4-formylphenyl)benzene with triamine blocks to form covalent organic polymers (CMPs) . Characterization involves:

  • BET surface area analysis (314.8–439.5 m²/g) to assess porosity.
  • Thermogravimetric analysis (TGA) for thermal stability (degradation above 400°C).
  • FT-IR and NMR spectroscopy to confirm functional groups and structural integrity.
  • Photocatalytic activity assays (e.g., NADH production rates of 82.0 wt% in 5 min) .

Q. How does phosphoric acid incorporation enhance proton conductivity in porous polymers?

Phosphoric acid improves proton conductivity via hydrogen-bonding networks and hydrophobic pore stabilization . Zhang et al. achieved 4.39 × 10⁻³ S cm⁻¹ conductivity in CMPs by integrating phosphoric acid with perfluoroalkyl chains, which reduced activation energy to 0.4 eV . Key steps:

  • Sonogashira coupling to embed phosphoric acid into hydrophobic frameworks.
  • Electrochemical impedance spectroscopy (EIS) to measure conductivity.

Advanced Research Questions

Q. What structural modifications optimize Benzene-1,3,5-triamine-based CMPs for photocatalytic applications?

Triazine units and electron-donor groups significantly enhance photocatalytic performance. For instance:

  • TZTZ-TA CMP (with triazine) achieved 82.0 wt% NADH production in 5 minutes, outperforming non-triazine analogs .
  • Fluorene/carbazole units in CMPs increased oxidation sites for imine synthesis under visible light .
    Methodological optimization includes :
  • Tailoring monomer ratios during polymerization.
  • Adjusting BET surface area (e.g., 439.5 m²/g for higher active-site density).

Q. How can researchers reconcile discrepancies in proton conductivity data across studies?

Variations arise from differences in pore hydrophobicity , acid doping levels , and hydrogen-bonding strength . To address this:

  • Standardize phosphoric acid loading (e.g., molar ratios during synthesis).
  • Use small-angle X-ray scattering (SAXS) to analyze pore uniformity.
  • Compare activation energies (e.g., 0.4 eV in hydrophobic CMPs vs. higher values in hydrophilic systems) .

Q. What strategies improve the stability of Benzene-1,3,5-triamine derivatives in optoelectronic devices?

Derivatives like triphenylamine cores enhance stability via three-dimensional rigidity and thermal resistance (>300°C) . Key approaches:

  • Electrochemical doping to maintain hole-transport efficiency.
  • Accelerated aging tests under UV/thermal stress to assess degradation.

Methodological Considerations

Q. What analytical techniques are critical for evaluating acid-polymer interactions?

  • X-ray photoelectron spectroscopy (XPS) : Identifies binding states of phosphorus and nitrogen.
  • Solid-state NMR : Probes hydrogen-bonding dynamics between phosphoric acid and polymer chains.
  • Gas adsorption/desorption isotherms : Quantifies pore size distribution and acid retention.

Q. How do researchers assess environmental impacts of Benzene-1,3,5-triamine derivatives?

  • Lifecycle analysis (LCA) : Tracks synthesis byproducts and degradation pathways.
  • Ecotoxicology assays : Tests aquatic toxicity using Daphnia magna or algal models.
  • REACH compliance checks : Reviews hazard classifications (e.g., no harmonized CLP classification for melamine phosphate analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.